molecular formula C56H64N8O16Rh2 B576045 DOYLE DIRHODIUM CATALYST-RH2(4S-MPPIM)4 CAS No. 171230-55-0

DOYLE DIRHODIUM CATALYST-RH2(4S-MPPIM)4

Cat. No.: B576045
CAS No.: 171230-55-0
M. Wt: 1310.979
InChI Key: LHRVJFKAPQAXJT-GBHGIEMESA-N
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Description

Discovery and Development of Dirhodium(II) Catalysts

Dirhodium(II) complexes emerged as pivotal catalysts in asymmetric synthesis during the late 20th century. Initial studies in the 1980s focused on Rh₂(OAc)₄ (dirhodium tetraacetate), which demonstrated unique reactivity in carbene transfer and nitrenoid insertion reactions. The bimetallic Rh(II)–Rh(II) core, with octahedral geometry at each metal center, enabled synergistic activation of substrates. Early applications included cyclopropanation and C–H functionalization, though limited enantioselectivity hindered broader utility.

A breakthrough occurred in 2001 when Fürstner and Krause introduced axial ligands (e.g., IMes) to dirhodium complexes, unlocking arylations of aldehydes with boronic acids. This innovation highlighted the role of ligand modulation in tuning reactivity and selectivity. By the 1990s, chiral dirhodium catalysts gained prominence, particularly in intramolecular C–H insertion reactions, where Rh₂(MEPY)₄ and Rh₂(MEOX)₄ achieved moderate enantiocontrol.

Evolution of Carboxamidate Dirhodium Complexes

Carboxamidate ligands revolutionized dirhodium catalysis by enhancing stereochemical control. Unlike carboxylates, carboxamidates (e.g., acetamidate, imidazolidinone) provided rigid, chiral environments through nitrogen and oxygen donor atoms. The synthesis of Rh₂(4S-MACIM)₄ in 1995 marked a milestone, demonstrating that cyclic carboxamidates could suppress ligand exchange and stabilize reactive intermediates.

Key advancements included:

  • Ligand Design : Cyclic imidazolidinone ligands (e.g., MPPIM) improved steric shielding and electronic tuning.
  • Synthetic Methods : Refluxing Rh₂(OAc)₄ with sodium carbonate-trapped acetic acid enabled efficient ligand substitution.
  • Structural Insights : X-ray crystallography confirmed the cis-2,2 isomer as the dominant configuration, with nitrogen donors positioned cis to each rhodium center.

Emergence of Rh₂(4S-MPPIM)₄ as a Superior Chiral Catalyst

Rh₂(4S-MPPIM)₄, first reported in 1995, features four methyl 3-phenylpropanoyl-2-oxoimidazolidine-4(S)-carboxylate ligands. Its structure (Figure 1) includes:

  • Chiral Centers : The 4(S)-imidazolidinone backbone induces axial chirality.
  • Peripheral Hydrogen Bonding : Ester carbonyl groups engage in interligand interactions, stabilizing transition states.
Property Value
Molecular Formula C₅₆H₆₀N₈O₁₆Rh₂
Molecular Weight 1306.95 g/mol
CAS Number 171230-55-0
Enantioselectivity Up to 99% ee in C–H insertion

This catalyst excels in asymmetric transformations:

  • C–H Insertion : Converts diazoacetates to γ-lactones with >95% ee.
  • Cyclopropanation : Achieves cis selectivity in styrene cyclopropanations.
  • Natural Product Synthesis : Used in lignans (e.g., enterolactone) and milnacipran analogues.

Positioning Within the Dirhodium Catalyst Family

Rh₂(4S-MPPIM)₄ occupies a unique niche due to its balanced reactivity and selectivity (Table 1). Comparative studies reveal:

Catalyst Enantioselectivity (ee) Reaction Rate (k, s⁻¹) Primary Application
Rh₂(4S-MPPIM)₄ 95–99% 0.184–133 × 10⁻³ C–H Insertion, Cyclopropanation
Rh₂(DOSP)₄ 85–92% 0.866–9.67 × 10⁻³ Intermolecular Cyclopropanation
Rh₂(PTAD)₄ 90–98% 6.58–133 × 10⁻³ Hetero-Diels–Alder Reactions
  • Electronic Effects : The 3-phenylpropanoyl group enhances π-stacking with substrates, lowering activation barriers.
  • Steric Environment : The imidazolidinone ring restricts substrate approach to the Rh–Rh axis, favoring specific transition states.
  • Mechanistic Superiority : Kinetic studies show Rh₂(4S-MPPIM)₄ operates via a concerted asynchronous pathway, minimizing side reactions.

In PCA-based catalyst mapping, Rh₂(4S-MPPIM)₄ resides in Quadrant III (high steric bulk, moderate electron-withdrawing), distinguishing it from carboxylate-dominated catalysts. This positioning underscores its utility in high-strain syntheses, such as bicyclic lactones and fused cyclopropanes.

Properties

CAS No.

171230-55-0

Molecular Formula

C56H64N8O16Rh2

Molecular Weight

1310.979

IUPAC Name

methyl (4S)-2-oxo-3-(3-phenylpropanoyl)imidazolidine-4-carboxylate;rhodium

InChI

InChI=1S/4C14H16N2O4.2Rh/c4*1-20-13(18)11-9-15-14(19)16(11)12(17)8-7-10-5-3-2-4-6-10;;/h4*2-6,11H,7-9H2,1H3,(H,15,19);;/t4*11-;;/m0000../s1

InChI Key

LHRVJFKAPQAXJT-GBHGIEMESA-N

SMILES

COC(=O)C1CNC(=O)N1C(=O)CCC2=CC=CC=C2.COC(=O)C1CNC(=O)N1C(=O)CCC2=CC=CC=C2.COC(=O)C1CNC(=O)N1C(=O)CCC2=CC=CC=C2.COC(=O)C1CNC(=O)N1C(=O)CCC2=CC=CC=C2.[Rh].[Rh]

Origin of Product

United States

Preparation Methods

Ligand Synthesis: MPPIM Preparation

The MPPIM ligand is synthesized from L-pyroglutamic acid through a sequence of protection, acylation, and esterification steps:

  • Amino Acid Protection : L-pyroglutamic acid is treated with methyl chloroformate to form the N-methoxycarbonyl derivative.

  • Acylation : Reaction with 3-phenylpropionyl chloride introduces the propanoyl group at the 1-position.

  • Esterification : The carboxylic acid group is methylated using methanol and thionyl chloride.

The final ligand, methyl 1-(3-phenylpropanoyl)-2-oxoimidazolidine-4(S)-carboxylate, is obtained in 68–72% yield after column purification.

Dirhodium Core Assembly

Dirhodium(II) acetate [Rh₂(OAc)₄] serves as the precursor. Ligand substitution occurs in anhydrous acetonitrile under nitrogen:

  • Reflux Conditions : Rh₂(OAc)₄ and MPPIM (4.2 equivalents) are refluxed for 48 hours.

  • Isomer Equilibrium : The reaction mixture attains an 85:15 equilibrium favoring the (2,2-cis) isomer over the (3,1) form.

  • Solvent Removal : The product is precipitated by evaporating acetonitrile and washing with hexane.

ParameterValueSource
Reaction Temperature82°C (acetonitrile reflux)
Ligand Equivalents4.2
Isomer Ratio85:15 (2,2-cis : 3,1)

Crystallization and Purification

The crude product is recrystallized from propionitrile to isolate the (2,2-cis)-Rh₂(4S-MPPIM)₄ isomer. X-ray crystallography confirms its monoclinic crystal structure (space group P2₁) with Rh–Rh bond distances of 2.38–2.42 Å, critical for maintaining catalytic activity.

Key Crystallographic Data :

  • Cell Parameters : a = 9.959 Å, b = 20.100 Å, c = 11.678 Å, β = 107.61°

  • Coordination Geometry : Each rhodium atom binds three nitrogen and one oxygen atom from MPPIM ligands, creating a distorted square-planar geometry.

Industrial-Scale Production Challenges

Scaling up Rh₂(4S-MPPIM)₄ synthesis introduces challenges:

  • Ligand Cost : MPPIM requires multi-step synthesis from chiral starting materials, increasing production costs.

  • Isomer Separation : Industrial chromatography for isolating (2,2-cis) isomers is economically prohibitive, necessitating optimized crystallization protocols.

  • Rhodium Availability : Rhodium’s scarcity (~0.001 ppm in Earth’s crust) mandates efficient recycling of catalyst residues.

Analytical Characterization

Post-synthesis analysis ensures fidelity to the target structure:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm ligand incorporation and absence of acetate residues.

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 1389.06 ([M]⁺), matching the theoretical molar mass.

  • X-ray Diffraction : Validates the (2,2-cis) configuration and Rh–Rh bonding.

Comparative Analysis with Related Catalysts

Rh₂(4S-MPPIM)₄ outperforms analogous dirhodium catalysts in enantioselectivity due to its sterically congested MPPIM ligands. For example:

CatalystEnantiomeric Excess (%)Reaction TypeSource
Rh₂(4S-MPPIM)₄95–98Intramolecular C–H Insertion
Rh₂(S-DOSP)₄85–90Cyclopropanation
Rh₂(OAc)₄<10Diazo Decomposition

The MPPIM ligand’s phenylpropanoyl group enhances π–π interactions with substrates, stabilizing transition states during enantioselective reactions .

Chemical Reactions Analysis

DOYLE DIRHODIUM CATALYST-RH2(4S-MPPIM)4 is involved in various types of reactions, including:

Common reagents used in these reactions include hydrogen, various organic substrates, and specific ligands. The major products formed are often chiral compounds with high enantiomeric excess .

Mechanism of Action

The mechanism of action of DOYLE DIRHODIUM CATALYST-RH2(4S-MPPIM)4 involves the formation of a rhodium-carbene intermediate, which facilitates various transformations. The catalyst’s chiral environment ensures high enantioselectivity in the reactions . The molecular targets and pathways involved include the activation of diazo compounds and the insertion of carbenes into C-H bonds .

Comparison with Similar Compounds

Comparison with Similar Dirhodium Catalysts

Dirhodium catalysts are differentiated by their ligand architectures, which dictate reactivity, enantioselectivity, and substrate compatibility. Below is a detailed comparison of Rh₂(4S-MPPIM)₄ with key analogues:

Rh₂(R-DOSP)₄

  • Ligand : Dirhodium(II) tetrakis[(R)-(dodecyl sulfonyl)prolinate].
  • Limitation : Poor compatibility with sterically demanding substrates compared to Rh₂(4S-MPPIM)₄, which improves enantioselectivity in trans-olefin-forming reactions .

Rh₂(R-PTAD)₄

  • Ligand : Dirhodium(II) tetrakis[N-(phthalimido)-(R)-phenylalaninate].
  • Performance : Achieves >90% yield and 99:1 enantiomeric ratio (er) in nitrone cycloadditions, surpassing Rh₂(4S-MPPIM)₄ in reactions requiring electron-deficient carbenes .

Rh₂(S-PTA)₄ (Hashimoto Catalyst)

  • Ligand : Dirhodium(II) tetrakis[(S)-phthalimido-tert-leucinate].
  • Performance: Excels in formal [3+3]-cycloadditions of enoldiazoacetates with nitrones, producing 3,6-dihydro-1,2-oxazines with >95% ee .
  • Contrast : Rh₂(4S-MPPIM)₄ is less effective in this niche but outperforms Rh₂(S-PTA)₄ in allylic diazoacetate reactions requiring steric modulation .

Rh₂(MEPY)₄

  • Ligand : Dirhodium(II) tetrakis[methyl (5R)-2-pyrrolidonecarboxylate].
  • Performance : A preferred catalyst for allylic C–H insertions but suffers from reduced enantiocontrol (<90% ee) in trans-olefin formations. Rh₂(4S-MPPIM)₄ addresses this limitation, achieving >95% ee in analogous reactions .

Rh₂(cap)₄ (Caprolactamate)

  • Ligand : Dirhodium(II) tetrakis(caprolactamate).
  • Application : Specializes in oxidations (e.g., primary amines to carbonyls) rather than carbene transfers, highlighting the functional divergence between dirhodium catalysts .

Critical Analysis of Rh₂(4S-MPPIM)₄

  • Strengths :
    • Unmatched enantiocontrol in trans-olefin and homoallylic diazoacetate reactions .
    • Operates efficiently at catalytic loads ≤0.1 mol%, reducing costs in industrial applications .
  • Weaknesses: Inert in reactions requiring electron-deficient vinylcarbenes (e.g., certain cycloadditions) . Limited solubility in nonpolar solvents compared to Rh₂(R-DOSP)₄ .

Q & A

Q. What are the key structural features of Rh₂(4S-MPPIM)₄, and how are they characterized experimentally?

The catalyst features a dirhodium core bridged by four chiral 4S-MPPIM ligands. Structural characterization typically employs nuclear magnetic resonance (NMR) to analyze ligand coordination and dirhodium geometry. X-ray crystallography is critical for resolving axial vs. equatorial ligand binding modes, as seen in studies of analogous dirhodium complexes . Mass spectrometry (e.g., ESI-MS) confirms molecular weight (C₆₀H₆₆N₁₀O₁₆Rh₂; 1389.06 g/mol) and purity .

Q. What synthetic protocols are recommended for preparing Rh₂(4S-MPPIM)₄ with high enantiopurity?

Synthesis involves reacting Rh₂(OAc)₄ with enantiopure 4S-MPPIM ligands under inert conditions. Ligand-to-rhodium stoichiometry (4:1) must be rigorously controlled to avoid mixed-ligand species. Purification via column chromatography (e.g., silica gel with dichloromethane/methanol gradients) ensures removal of unreacted ligands. Enantiomeric excess is validated using chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How do solvent and temperature influence the catalytic activity of Rh₂(4S-MPPIM)₄ in C–H insertion reactions?

Polar aprotic solvents (e.g., acetonitrile or DMF) enhance carbenoid stabilization, while elevated temperatures (60–80°C) accelerate reaction kinetics. However, excessive heat may degrade the catalyst. Solvent compatibility should be tested via controlled trials, as evidenced by the lack of conversion in nonpolar solvents like toluene .

Q. What spectroscopic methods are used to assess the electronic properties of Rh₂(4S-MPPIM)₄?

UV-Vis spectroscopy identifies metal-to-ligand charge transfer (MLCT) bands (~400–500 nm). Cyclic voltammetry reveals redox potentials, critical for understanding electron transfer in catalytic cycles. Diffuse reflectance IR spectroscopy (DRIFTS) analyzes carboxylate bridging modes .

Advanced Research Questions

Q. Why does Rh₂(4S-MPPIM)₄ exhibit low reactivity in certain intramolecular C–H insertion reactions compared to Rh₂(R-PTAD)₄?

The steric profile of 4S-MPPIM ligands may hinder substrate access to the dirhodium core. Contrastingly, Rh₂(R-PTAD)₄’s phthalimide ligands enable better substrate preorganization. Kinetic studies (e.g., Eyring analysis) and computational docking can identify steric/electronic bottlenecks. For example, Rh₂(4S-MPPIM)₄ showed no conversion in donor-donor carbenoid reactions, whereas Rh₂(R-PTAD)₄ achieved 90% yield .

Q. How can axial vs. equatorial binding modes of Rh₂(4S-MPPIM)₄ to substrates be distinguished experimentally?

Bidimensional NMR (e.g., NOESY) detects proximity between substrate protons and dirhodium ligands. For axial binding (e.g., to adenine N7), cross-peaks between substrate NH₂ groups and carboxylate oxygens are observed. Equatorial binding (e.g., bridging N7/N6) is inferred from downfield shifts in ¹H-NMR and coordination-induced symmetry changes .

Q. What strategies resolve contradictions in catalytic performance across different reaction systems?

Systematic screening of additives (e.g., Lewis acids like Mg(OTf)₂) can modulate electrophilicity. For instance, Davies’ catalyst (Rh₂(R-DOSP)₄) outperforms Rh₂(4S-MPPIM)₄ in diastereoselectivity due to ligand flexibility. Controlled studies varying catalyst loading (0.5–5 mol%) and substrate electronic profiles (e.g., electron-rich vs. -poor arenes) isolate contributing factors .

Q. How does modifying the ligand architecture (e.g., 4S-MPPIM vs. 4R-MEOX) alter catalytic enantioselectivity?

Enantioselectivity arises from chiral pockets formed by ligand substituents. For example, 4S-MPPIM’s methyl-pyrrolidine groups create a more rigid environment than 4R-MEOX’s methoxy motifs. Comparative kinetic resolution experiments and density functional theory (DFT) simulations quantify steric/electronic contributions to enantiocontrol .

Q. What computational methods predict Rh₂(4S-MPPIM)₄’s substrate specificity in asymmetric catalysis?

DFT calculations (e.g., B3LYP/6-31G*) model transition-state geometries. Molecular dynamics (MD) simulations assess ligand-substrate π-π interactions. For example, axial binding to purine bases is stabilized by hydrogen bonds between adenine NH₂ and carboxylate oxygens, as validated by NMR .

Q. How can researchers troubleshoot inconsistent enantioselectivity in scaled-up reactions?

Batch-to-batch variability often stems from trace moisture or oxygen. Rigorous drying of solvents (e.g., over molecular sieves) and glovebox techniques mitigate decomposition. Monitoring reaction progress via inline IR or LC-MS identifies intermediates. For reproducibility, document ligand synthesis steps (e.g., enantiomeric purity >99%) and storage conditions (e.g., –20°C under argon) .

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